

In Vitro Characterization of AZD8871: A Technical Guide

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Compound of Interest

Compound Name: Navafenterol

Cat. No.: B609425

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This technical guide provides an in-depth overview of the in vitro pharmacological profile of AZD8871 (also known as **navafenterol**), a novel inhaled dual-pharmacology molecule with M3 muscarinic receptor antagonist and β 2-adrenoceptor agonist (MABA) activities.^{[1][2]} Developed for the treatment of chronic obstructive pulmonary disease (COPD), AZD8871's unique profile offers the potential for enhanced bronchodilation through a single compound.^{[2][3][4]}

This document summarizes key quantitative data from preclinical studies, details the methodologies for pivotal in vitro experiments, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

The in vitro characteristics of AZD8871 have been quantified through a series of binding and functional assays. The data below is compiled from key preclinical publications.^[3]

Table 1: Muscarinic Receptor Binding Profile

Receptor Subtype	Assay Type	Parameter	Value
Human M3	Radioligand Binding	pIC50	9.5 ^[3]
Human M3	Kinetic Binding	Half-life ($t_{1/2}$)	4.97 hours ^[3]
Human M2	Kinetic Binding	Half-life ($t_{1/2}$)	0.46 hours ^[3]

Table 2: β -Adrenoceptor Selectivity Profile

Receptor Subtype	Selectivity vs. β 2
β 1-adrenoceptor	3-fold[3]
β 3-adrenoceptor	6-fold[3]

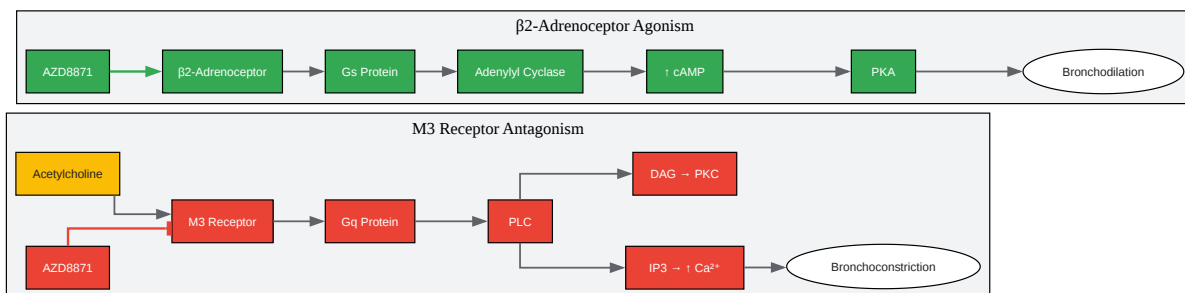
Table 3: Functional Activity in Isolated Tissues

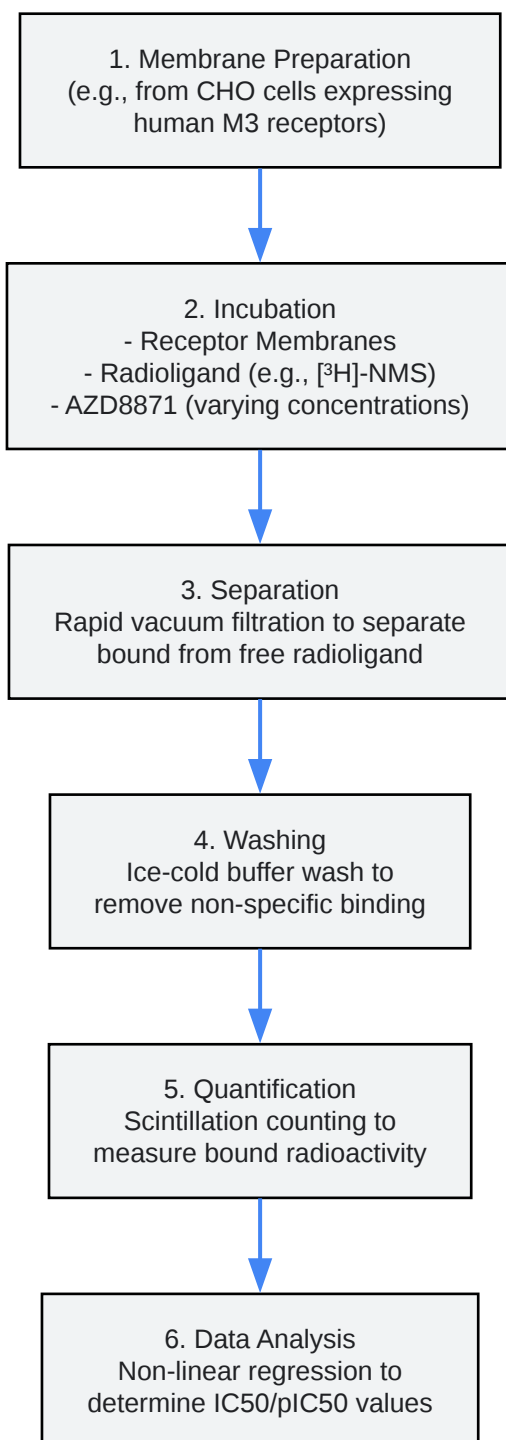
Tissue Preparation	Assay Condition	Parameter	Value
Guinea Pig Trachea	Electrically Stimulated	pIC50 (Antimuscarinic activity)	8.6[3]
Guinea Pig Trachea	Spontaneous Tone	pEC50 (β 2-agonist activity)	8.8[3]
Human Bronchi	Propranolol Blockade	Relaxation Recovery (at 8h)	5.3%[3]

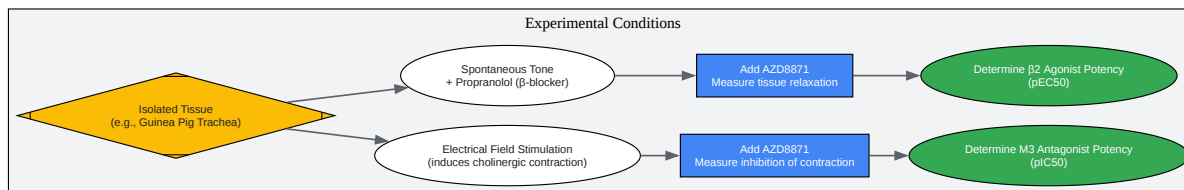
Signaling Pathways and Experimental Workflows

Dual-Action Signaling Pathway

AZD8871 exerts its therapeutic effect by simultaneously targeting two distinct G-protein coupled receptors (GPCRs) on airway smooth muscle cells. As an antagonist, it blocks acetylcholine-induced bronchoconstriction via the M3 receptor. As an agonist, it promotes bronchodilation by stimulating the β 2-adrenoceptor.







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- To cite this document: BenchChem. [In Vitro Characterization of AZD8871: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609425#in-vitro-characterization-of-azd8871]

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